Product packaging for 2-Chloro-5-(trifluoromethyl)quinoxaline(Cat. No.:)

2-Chloro-5-(trifluoromethyl)quinoxaline

Cat. No.: B11878662
M. Wt: 232.59 g/mol
InChI Key: SSOBNLXBFDTRBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(trifluoromethyl)quinoxaline (CAS 1823960-79-7) is a high-value chemical scaffold in medicinal chemistry and neuroscience research. This quinoxaline derivative serves as a key intermediate in the synthesis of more complex bioactive molecules and has demonstrated direct pharmacological activity. It is recognized in scientific literature for its role in the exploration of 5-HT3 receptor subtypes, which are ligand-gated ion channels involved in various neurological and physiological processes . Research indicates that structurally related quinoxaline compounds can function as ligands that selectively distinguish between homomeric 5-HT3A and heteromeric 5-HT3AB receptors, making them valuable molecular tools for elucidating the physiological roles of these receptor subtypes . The quinoxaline core is a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including antiviral potential against respiratory pathogens like influenza and coronaviruses, as highlighted in recent reviews . Furthermore, the integration of the quinoxaline pharmacophore with other moieties, such as sulfonamides, continues to generate compounds with diverse therapeutic applications . This product is intended for research and further manufacturing applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H4ClF3N2 B11878662 2-Chloro-5-(trifluoromethyl)quinoxaline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H4ClF3N2

Molecular Weight

232.59 g/mol

IUPAC Name

2-chloro-5-(trifluoromethyl)quinoxaline

InChI

InChI=1S/C9H4ClF3N2/c10-7-4-14-8-5(9(11,12)13)2-1-3-6(8)15-7/h1-4H

InChI Key

SSOBNLXBFDTRBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(C=N2)Cl)C(F)(F)F

Origin of Product

United States

Synthetic Strategies for 2 Chloro 5 Trifluoromethyl Quinoxaline and Analogous Structures

Classical and Contemporary Approaches to Quinoxaline (B1680401) Ring Formation

The quinoxaline scaffold, a fusion of benzene (B151609) and pyrazine (B50134) rings, is a privileged structure in medicinal chemistry and materials science. Its synthesis has been a subject of extensive research, leading to a variety of effective methods.

Condensation Reactions of ortho-Phenylenediamines with 1,2-Dicarbonyl Compounds

The most traditional and widely utilized method for quinoxaline synthesis is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. sapub.orgnih.govnih.gov This reaction, first reported by Körner and Hinsberg in the 1880s, is robust and versatile. nih.govthieme-connect.deprepchem.com

To synthesize the specific backbone of the target molecule, 5-(trifluoromethyl)quinoxaline (B15233872), the required starting materials would be 3,4-diaminobenzotrifluoride (B1206808) and a glyoxal (B1671930) derivative. The reaction proceeds via a two-step mechanism: an initial condensation forms a Schiff base intermediate, which then undergoes intramolecular cyclization followed by dehydration to yield the aromatic quinoxaline ring.

Historically, these reactions were often conducted at high temperatures in solvents like ethanol (B145695) or acetic acid, sometimes requiring a strong acid catalyst, which could lead to longer reaction times and lower yields. nih.govnih.gov Modern advancements have introduced milder and more efficient protocols. For instance, catalysts such as molybdophosphovanadates supported on alumina (B75360) allow the reaction to proceed at room temperature with excellent yields. nih.gov Other contemporary methods employ microwave irradiation or use water as a green solvent, significantly reducing reaction times and environmental impact. sapub.orgnih.gov

A typical synthesis of the 5-(trifluoromethyl)quinoxaline precursor is achieved by refluxing 3,4-diaminobenzotrifluoride with glyoxal in an ethanol/water mixture for several hours. chemicalbook.com

Table 1: Comparison of Catalytic Systems for Quinoxaline Synthesis via Condensation

Catalyst/SystemSolventTemperatureReaction TimeYield (%)Reference
Alumina-Supported MoVPTolueneRoom Temp.2 hours~92% nih.gov
Iodine (I₂)DMSORoom Temp.12 hours80-90% nih.gov
Zinc TriflateAcetonitrileRoom Temp.-85-91% nih.gov
Microwave IrradiationEthanol--High sapub.org
Pyridine (B92270)THFRoom Temp.2 hoursHigh nih.gov

Cyclization Reactions, including Oxidative Cyclizations

Beyond the classical condensation, various cyclization strategies have been developed to access the quinoxaline core. Oxidative cyclization is a prominent alternative, often starting from more readily available precursors than 1,2-dicarbonyls. nih.gov

One common approach involves the reaction of ortho-phenylenediamines with α-haloketones. thieme-connect.demdpi.com For example, reacting an ortho-phenylenediamine with a phenacyl bromide in water at elevated temperatures can yield quinoxaline derivatives without the need for a catalyst. thieme-connect.de Another innovative method is the tandem oxidative azidation and cyclization of N-arylenamines using trimethylsilyl (B98337) azide (B81097) (TMSN₃) and an oxidant like (diacetoxyiodo)benzene. acs.org This process constructs two C-N bonds in a single sequence under mild conditions. prepchem.comacs.org

Electrochemical methods have also emerged as a green alternative for oxidative cyclization, avoiding the need for chemical oxidants. nih.gov These reactions proceed under constant current, inducing intramolecular annulation to form the quinoxaline ring. nih.gov Furthermore, metal-free domino protocols involving the reaction of alkynes with reagents like N,N-dibromo-p-toluene sulfonamide (TsNBr₂) in an aqueous medium provide a rapid pathway to quinoxaline derivatives. thieme-connect.de

The Beirut Reaction and its Derivatives

The Beirut Reaction, first described in 1965, is a powerful method for synthesizing quinoxaline-1,4-dioxides. acs.orgorganic-chemistry.org These N-oxide compounds are valuable intermediates and possess significant biological activity on their own. The reaction involves the cycloaddition of a benzofuroxan (B160326) (also known as benzofurazan (B1196253) oxide) with a nucleophile such as an enamine, an enolate derived from a β-dicarbonyl compound, or an active methylene (B1212753) nitrile. acs.orgorganic-chemistry.orgmdpi.com

The mechanism is initiated by the nucleophilic attack of the enolate or enamine on the benzofuroxan, leading to a ring-opened intermediate. researchgate.net Subsequent intramolecular cyclization and elimination yield the quinoxaline-1,4-dioxide. acs.orgresearchgate.net To produce a trifluoromethyl-substituted quinoxaline via this route, one would start with the corresponding trifluoromethyl-substituted benzofuroxan. prepchem.com

A key consideration in the Beirut reaction is regioselectivity when using asymmetrically substituted benzofuroxans, as two regioisomeric products can be formed. The resulting quinoxaline-1,4-dioxides can then be deoxygenated using various reducing agents to afford the parent quinoxaline.

Regioselective Halogenation Methods for Quinoxaline Systems

With the 5-(trifluoromethyl)quinoxaline backbone synthesized, the next critical step is the introduction of a chlorine atom at the C2 position. This must be done regioselectively, avoiding chlorination at other positions on the heterocyclic or benzene rings.

Direct Halogenation Techniques

Direct C-H halogenation of heterocycles is an atom-economical strategy that avoids pre-functionalization. For quinoline (B57606) systems, methods using reagents like trihaloisocyanuric acids have proven effective for regioselective C-H halogenation under metal-free conditions. Similarly, copper(II) halides in ionic liquids have been used for the regioselective para-chlorination of unprotected anilines, a reaction believed to proceed via oxidation of the aniline (B41778) followed by chloride addition. nih.gov

However, the direct chlorination of the electron-deficient quinoxaline ring can be challenging. The reactivity and regioselectivity are highly dependent on the electronic nature of the substrate and the reaction conditions. For 5-(trifluoromethyl)quinoxaline, the presence of the electron-withdrawing trifluoromethyl group further deactivates the benzene ring, but the pyrazine ring remains the more reactive site for electrophilic or radical attack. While plausible, achieving clean, high-yielding chlorination exclusively at the C2 position via a direct C-H activation approach is not the most commonly reported or reliable method. Such reactions often yield mixtures of products, complicating purification. acs.org

Halogen Exchange Reactions and Strategies

A more controlled, reliable, and widely practiced strategy for introducing a chlorine atom at the C2 position of the quinoxaline ring is through a halogen exchange reaction, most commonly from a quinoxalin-2(1H)-one precursor.

This two-step approach involves:

Synthesis of the Quinoxalin-2(1H)-one: The 5-(trifluoromethyl)quinoxaline backbone is first converted into 5-(trifluoromethyl)quinoxalin-2(1H)-one. This is typically achieved by the condensation of 3,4-diaminobenzotrifluoride with an α-keto acid, such as pyruvic acid or its esters. sapub.orgacs.org Several methods exist for synthesizing quinoxalin-2(1H)-ones from ortho-phenylenediamines and various carbonyl compounds. thieme-connect.deacs.org

Conversion to 2-Chloroquinoxaline (B48734): The hydroxyl group of the quinoxalin-2(1H)-one (which exists in tautomeric equilibrium with the keto form) is then replaced by a chlorine atom. The most common and effective reagent for this transformation is phosphorus oxychloride (POCl₃). researchgate.net The reaction involves refluxing the quinoxalin-2(1H)-one in neat POCl₃. After the reaction is complete, the excess POCl₃ is carefully quenched, and the 2-chloro-5-(trifluoromethyl)quinoxaline product is isolated. researchgate.net This method is generally high-yielding and highly regioselective, as the reaction occurs specifically at the C2-oxo/hydroxy position.

This halogen exchange strategy is the preferred industrial and laboratory-scale method for preparing 2-chloroquinoxalines due to its high fidelity and predictability.

Introduction of Chlorine Atoms at Specific Positions

The introduction of chlorine atoms at specific positions on the quinoxaline ring is a critical step in the synthesis of target molecules like this compound. The versatility and cost-effectiveness of chlorination make it a valuable tool in modifying the electronic properties of the quinoxaline system. acs.orgnih.gov The position of the chlorine substituent significantly influences the characteristics of the final compound. acs.orgnih.gov

A common strategy for introducing a chlorine atom at the C-2 position of a quinoxaline ring involves the chlorination of a precursor such as a quinoxalin-2-one (or 2-hydroxy-quinoxaline). A patented method describes the conversion of 6-chloro-2-hydroxy-quinoxaline to 2,6-dichloro-quinoxaline using solid phosgene (B1210022) (triphosgene) as the chlorinating agent in the presence of an organic amide catalyst. google.com This type of transformation is highly relevant for synthesizing the 2-chloro moiety. The reaction proceeds in an organic solvent like a halogenated hydrocarbon or an arene at temperatures between 50-100°C, achieving high yields of over 95%. google.com This process is noted for its environmental benefits, as the gaseous byproducts are carbon dioxide and hydrogen chloride, which can be easily treated. google.com

Another approach involves the selective introduction of chlorine atoms onto different parts of a larger quinoxaline-based molecule. For instance, in the synthesis of chlorinated polymers for solar cells, chlorine atoms have been selectively introduced at the 4- and 5-positions of thiophene (B33073) moieties attached to the quinoxaline core, demonstrating the fine control achievable in chlorination processes. acs.orgnih.gov

Introduction of Trifluoromethyl Groups onto Quinoxaline Cores

The trifluoromethyl (CF₃) group is a crucial substituent in medicinal chemistry, often used to enhance properties like metabolic stability and lipophilicity. wikipedia.orgnih.gov Its incorporation into the quinoxaline scaffold can be achieved through direct trifluoromethylation of the pre-formed ring or by constructing the ring from trifluoromethylated precursors.

Trifluoromethylation Reagents and Protocols

Direct C-H trifluoromethylation has emerged as an efficient method for introducing CF₃ groups into heterocyclic compounds without the need for pre-functionalized substrates. researchgate.net This is often accomplished via a radical pathway. A variety of reagents have been developed for this purpose.

Key Trifluoromethylation Reagents:

Sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent): Used for the direct C-H trifluoromethylation of heterocycles in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). This protocol follows a radical reaction pathway and provides excellent yields with high regioselectivity. researchgate.net

Trifluoromethanesulfonyl chloride (CF₃SO₂Cl): This inexpensive and versatile reagent can serve as a source for the trifluoromethyl radical, particularly under photoredox or transition metal catalysis. beilstein-journals.org It has been instrumental in the direct trifluoromethylation of various substrates. beilstein-journals.org

Trimethylsilyltrifluoromethane (TMSCF₃, Ruppert's reagent): This nucleophilic CF₃ source can be used in oxidative trifluoromethylation reactions, mediated by agents like silver, to form trifluoromethyl ethers and can be adapted for C-CF₃ bond formation. mdpi.com

Hypervalent Iodine Reagents (Togni and Umemoto Reagents): These are electrophilic trifluoromethylating agents. Togni reagents, in particular, are air-stable crystalline solids used for the trifluoromethylation of various nucleophiles under mild conditions. mdpi.com

The table below summarizes some common trifluoromethylation reagents and their characteristics.

Reagent NameTypeTypical ConditionsKey Features
Sodium trifluoromethanesulfinate (Langlois' reagent)Radical PrecursorOxidant (e.g., TBHP)Metal-free, excellent yields, regioselective. researchgate.net
Trifluoromethanesulfonyl chloride (CF₃SO₂Cl)Radical PrecursorPhotoredox or Transition Metal CatalysisInexpensive, versatile for direct trifluoromethylation. beilstein-journals.org
Trimethylsilyltrifluoromethane (Ruppert's reagent)NucleophilicOxidative conditions (e.g., silver-mediated)Stable and commercially available CF₃ source. mdpi.com
Togni ReagentsElectrophilicMild conditions, often with a Brønsted acidAir-stable solids, wide substrate scope. mdpi.com

Synthesis of Trifluoromethylated Intermediates for Quinoxaline Annulation

An alternative and powerful strategy involves the synthesis of the quinoxaline ring from precursors that already contain the trifluoromethyl group. The most common method for quinoxaline synthesis is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov By using a trifluoromethylated version of one of these starting materials, the CF₃ group can be precisely placed.

For the synthesis of 5-(trifluoromethyl)quinoxaline derivatives, a key intermediate would be 3-(trifluoromethyl)benzene-1,2-diamine . While the direct synthesis of this specific diamine is not detailed in the provided results, the general approach is well-established. For example, the synthesis of 2-trifluoromethylated quinolines has been achieved by reacting α-CF₃-enamines with 2-nitrobenzaldehydes, followed by reduction of the nitro group to an amine and subsequent cyclization. nih.gov A similar strategy could be envisioned where a trifluoromethylated nitroaniline is reduced to form the required o-phenylenediamine.

Another example involves the heterocyclization of 5-(Boc-piperazin-1-yl)-6-chlorobenzofuroxan with 1,1,1-trifluorohexane-2,4-dione (B1294399) to yield a 3-trifluoromethylquinoxaline 1,4-dioxide derivative. nih.gov This demonstrates the principle of using a trifluoromethylated dicarbonyl-equivalent to build the quinoxaline ring system with the CF₃ group pre-installed. nih.gov This approach often offers better control over regioselectivity compared to direct trifluoromethylation of the final quinoxaline ring.

Advanced Synthetic Methodologies for Quinoxalines

Modern organic synthesis has focused on developing more efficient, selective, and sustainable methods. The synthesis of quinoxalines has benefited greatly from these advancements, particularly through catalytic and green chemistry approaches. nih.gov

Catalytic Approaches (e.g., Transition Metal Catalysis, Organocatalysis, Nanocatalysis)

Catalysis offers a route to quinoxaline derivatives with high efficiency and under mild conditions, often overcoming the limitations of classical methods. rsc.orgoregonstate.edu

Transition Metal Catalysis : Catalysts based on transition metals like rhodium, cobalt, palladium, and copper are widely used. rsc.orgoregonstate.edursc.org For example, Rh(III)-catalysis has been employed in the divergent synthesis of complex structures from quinoline-8-carbaldehydes and cyclopropanols. acs.org Transition metal-catalyzed methods are particularly valuable for their ability to facilitate a wide range of coupling and cyclization reactions to build the quinoxaline scaffold. rsc.orgoregonstate.edu

Organocatalysis : The use of small, metal-free organic molecules as catalysts provides a greener and often less expensive alternative to transition metals. nih.govnih.gov Catalysts such as camphor (B46023) sulfonic acid and Rose Bengal have been used to promote the condensation of o-phenylenediamines with dicarbonyl compounds in moderate to excellent yields and with short reaction times. nih.gov Nitrilotris(methylenephosphonic acid) has also been shown to be an effective and recyclable organocatalyst for quinoxaline synthesis. nih.gov

Nanocatalysis : Nanomaterials have emerged as highly efficient and reusable catalysts for organic transformations. rsc.org Cobalt nanoparticles (Co-NPs) supported on nitrogen-doped carbon have been used for quinoxaline synthesis. rsc.org Similarly, silica (B1680970) nanoparticles (SiO₂ NPs) and tungstophosphoric acid immobilized on mesoporous silica have been employed as solid acid nanocatalysts, often enabling reactions to proceed under solvent-free conditions at room temperature. rsc.org

The table below highlights various catalytic approaches.

Catalysis TypeCatalyst ExampleReactionAdvantages
Transition MetalRh(III) complexesCyclization from carbaldehydes and cyclopropanolsHigh efficiency, divergent synthesis. acs.org
OrganocatalysisCamphor sulfonic acidCondensation of o-phenylenediamine and dicarbonylsMetal-free, short reaction times, moderate to excellent yields. nih.gov
NanocatalysisCobalt Nanoparticles (Co-NPs)Condensation of o-phenylenediamine and diketonesHeterogeneous catalysis, reusability, green protocols. rsc.org
NanocatalysisSilica Nanoparticles (SiO₂ NPs)Condensation of o-phenylenediamine and diketonesSolvent-free conditions, room temperature, reusability. rsc.org

Green Chemistry Principles in Quinoxaline Synthesis (e.g., Solvent-Free Conditions, Aqueous Media, Microwave-Assisted Reactions)

Adherence to green chemistry principles is a major goal in modern synthesis to reduce environmental impact. nih.gov Quinoxaline synthesis has been a fertile ground for developing such methods.

Solvent-Free Conditions : Conducting reactions without a solvent minimizes waste and can simplify purification. The use of solid acid nanocatalysts, such as nano-BF₃·SiO₂, has enabled the synthesis of quinoxalines from o-phenylenediamines and 1,2-dicarbonyl compounds under solvent-free conditions, often promoted by sonication. rsc.org

Aqueous Media : Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Microwave-assisted synthesis of quinoxaline derivatives has been successfully carried out in water, providing a cost-effective and environmentally friendly protocol with good to excellent yields. southasiacommons.net Similarly, direct C-H carbamoylation of quinoxalin-2(1H)-ones has been achieved using water as the solvent. acs.org

Microwave-Assisted Reactions : Microwave irradiation can dramatically reduce reaction times, increase yields, and enhance selectivity compared to conventional heating. benthamdirect.commdpi.com This technique has been applied to the synthesis of various quinoxaline derivatives, often in combination with other green principles like the use of water as a solvent or solvent-free conditions. southasiacommons.netnih.gov For example, the condensation of isatin (B1672199) derivatives with o-phenylenediamine in water under microwave irradiation provides a rapid and efficient route to quinoxalines. southasiacommons.net

One-Pot and Multicomponent Reactions

A variety of catalytic systems and reaction conditions have been developed to facilitate the one-pot synthesis of quinoxalines. These often involve the condensation of 1,2-diamines with 1,2-dicarbonyl compounds or their synthetic equivalents. bohrium.comnih.gov For instance, an iron-catalyzed transfer hydrogenative condensation of 2-nitroanilines with vicinal diols provides a one-pot route to quinoxalines without the need for external oxidants or reductants. nih.gov In this process, the alcohol serves as the hydrogen donor to reduce the nitro group, generating the 1,2-diamine in situ, which then condenses with the dicarbonyl compound formed from the oxidation of the vicinal diol. nih.gov

Multicomponent reactions, by their nature, involve the combination of three or more starting materials in a single reaction vessel to form a product that contains portions of all the initial reactants. bohrium.com Isocyanide-based MCRs, such as the Ugi reaction, have been successfully employed for the synthesis of diverse quinoxaline structures. bohrium.com These reactions typically involve a 1,2-diamine, a carbonyl compound, an isocyanide, and a carboxylic acid, leading to highly functionalized quinoxaline derivatives. bohrium.com

Another notable multicomponent approach involves the reaction of o-phenylenediamines, aryl ketones, and elemental sulfur, catalyzed by a base, to afford quinoxalin-2-thiones. thieme-connect.com This method is operationally simple and allows for the synthesis of a wide range of substituted products. thieme-connect.com Furthermore, the development of metal-free MCRs is a significant advancement towards more sustainable chemical synthesis. nih.gov

The table below summarizes various one-pot and multicomponent strategies for the synthesis of quinoxaline derivatives, highlighting the diversity of catalysts and starting materials that can be employed.

While direct one-pot or multicomponent syntheses specifically targeting this compound are not extensively detailed in the reviewed literature, the principles and methodologies described for analogous structures are directly applicable. For instance, a hypothetical multicomponent reaction for the synthesis of this compound could involve the condensation of 3-(trifluoromethyl)-1,2-diaminobenzene with a suitable three-carbon synthon that would lead to the desired 2-chloroquinoxaline core.

The following table presents detailed research findings from selected studies on the synthesis of quinoxaline analogs, which could be adapted for the synthesis of this compound.

Computational and Theoretical Analysis of 2 Chloro 5 Trifluoromethyl Quinoxaline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic characteristics of quinoxaline (B1680401) derivatives. mdpi.com These methods allow for the detailed examination of molecular structure and reactivity.

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules. umn.edu For quinoxaline systems, DFT calculations, often employing the B3LYP functional with various basis sets like 6-311++G(d,p), are used to determine the optimized molecular geometry, vibrational frequencies, and electronic properties in the ground state. researchgate.netscirp.org These studies help in understanding the fundamental structure of the molecule. sciensage.info The presence of a trifluoromethyl group (CF3), a known bioactive moiety, makes such analyses particularly relevant for medicinal chemistry. nih.gov The quinoxaline core itself is a versatile scaffold whose malleability allows for fine-tuning of its properties, making it a subject of interest for antiviral research. nih.gov Computational studies on related heterocyclic compounds have demonstrated that DFT can provide accurate geometries and energies, which are essential for predicting reactivity and selectivity. acs.org

The core principle of DFT is to model the electron density of a system to determine its energy and other properties. This approach is generally more computationally efficient than traditional wave function-based methods, making it suitable for relatively complex molecules like 2-Chloro-5-(trifluoromethyl)quinoxaline. The choice of functional and basis set is critical for obtaining accurate results. For instance, studies on similar quinoxaline derivatives have compared different basis sets to improve the accuracy of predictions. mdpi.comresearchgate.net The insights from these calculations are foundational for further analysis of the molecule's reactivity and potential interactions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a critical parameter that measures the molecule's excitability and chemical stability. scirp.orgresearchgate.net

A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. researchgate.net For this compound, the electron-withdrawing nature of both the chlorine atom and the trifluoromethyl group is expected to lower the energy of the LUMO, making the molecule a better electron acceptor. The HOMO-LUMO gap is also a key factor in determining the electronic absorption properties of the molecule. Computational studies on related quinoxaline derivatives focus on calculating these orbital energies to predict their electronic and optical characteristics. sciensage.inforesearchgate.net The analysis of these orbitals provides a clear picture of the charge transfer interactions that can occur within the molecule, which is often responsible for its biological activity. scirp.org

Below is a table illustrating typical frontier orbital energies for related quinoxaline systems, as specific experimental or calculated values for this compound are not available in the provided search results.

Compound SystemHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Computational Method
Generic Quinoxaline Derivative-6.646-1.8164.83DFT/B3LYP/6-31+G(d,p) scirp.org
Pyrido Pyrolo Quinoxaline (PPQ)-5.69-3.322.37DFT researchgate.net

Local reactivity indices derived from quantum chemical calculations help to identify the most reactive sites within a molecule. The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. sciensage.info In the MEP, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the nitrogen atoms of the quinoxaline ring are expected to be the most nucleophilic centers (negative potential). Conversely, the carbon atom attached to the highly electronegative chlorine atom would be a primary electrophilic site. The strong electron-withdrawing trifluoromethyl group further enhances the electrophilicity of the quinoxaline ring system. Mulliken charge analysis is another method used to quantify the charge distribution on each atom, providing further insights into local reactivity. sciensage.info These computational analyses are crucial for understanding reaction mechanisms and designing new synthetic pathways involving this compound.

Computational methods, particularly DFT, have proven to be powerful tools for predicting the electrochemical properties of quinoxaline derivatives, such as their reduction potentials. mdpi.com The ease of reduction is often linked to the biological activity of these compounds. mdpi.com Studies have shown that DFT calculations using the B3LYP functional can predict the first reduction potential of quinoxaline derivatives with good accuracy compared to experimental data. mdpi.comresearchgate.net

The predictive power of these calculations depends heavily on the chosen basis set. For example, the cc-pVTZ basis set has been shown to provide improved accuracy over smaller basis sets like 6-31G and lanl2dz for certain quinoxaline derivatives. mdpi.comresearchgate.net The addition of electron-withdrawing groups, such as the trifluoromethyl group in this compound, is known to result in a positive shift in the reduction potential, making the compound easier to reduce. mdpi.com This suggests that this compound would likely have a relatively high reduction potential.

The table below summarizes findings from computational studies on the prediction of reduction potentials for related quinoxaline compounds.

Compound SeriesComputational MethodKey Finding
3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxidesDFT: B3LYP/cc-pVTZStrong correlation between predicted and experimental first reduction potentials (wave 1). mdpi.comresearchgate.net
1,4-di-N-oxide quinoxaline-2-carboxamide (B189723) derivativesDFT: B3LYP/lanl2dzGood agreement with experimental potentials for the first reduction wave. mdpi.com

Molecular Dynamics Simulations in Quinoxaline Systems

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into conformational changes, binding affinities, and interactions with their environment. acs.org In the context of quinoxaline systems, MD simulations can be used to explore how a molecule like this compound interacts with biological targets, such as enzymes or receptors. nih.govplos.org

These simulations model the movements of atoms and molecules based on classical mechanics, allowing researchers to observe processes that occur over nanoseconds to microseconds. For example, MD can reveal the pathways by which a ligand binds to a protein's active site, highlighting key electrostatic or hydrophobic interactions that stabilize the complex. plos.org For quinoxaline derivatives being investigated as potential drugs, MD simulations can help understand their binding modes and guide the design of more potent and selective compounds. nih.gov The combination of DFT for accurate energy calculations and MD for exploring dynamic processes provides a comprehensive understanding of the molecule's behavior. acs.org

Structure-Reactivity Relationships: Computational Insights

Computational studies provide a powerful framework for establishing structure-reactivity relationships. By correlating calculated electronic properties with observed chemical behavior, a deeper understanding of what drives reactivity can be achieved. For this compound, computational insights reveal a molecule with distinct electronic features that govern its reactivity.

The presence of two strong electron-withdrawing groups, the chloro and trifluoromethyl substituents, significantly influences the electronic landscape of the quinoxaline core. DFT calculations would confirm that these groups lower the energy of the LUMO, making the molecule a potent electrophile and susceptible to nucleophilic aromatic substitution reactions, particularly at the carbon bearing the chlorine atom. The MEP map would visually highlight the electron-deficient regions of the aromatic system, predicting the most likely sites for attack. sciensage.info

Role of 2 Chloro 5 Trifluoromethyl Quinoxaline As a Synthetic Building Block in Advanced Organic Chemistry

Precursor in the Synthesis of Complex Heterocyclic Systems

The inherent reactivity of the C2-chlorine atom in 2-Chloro-5-(trifluoromethyl)quinoxaline makes it an ideal substrate for a wide range of synthetic transformations, enabling the construction of diverse and complex heterocyclic frameworks. The electron-deficient nature of the quinoxaline (B1680401) ring system, amplified by the trifluoromethyl substituent, activates the chlorine atom for nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of various nucleophiles, including amines, alkoxides, and thiolates, to forge new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

Beyond classical nucleophilic substitution, this building block is extensively used in modern transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation) are particularly effective. researchgate.netrsc.org These methods provide reliable pathways to arylated, heteroarylated, and aminated quinoxaline derivatives, which are often key intermediates in the synthesis of functional molecules.

The strategic application of these synthetic methods allows for the fusion of other ring systems onto the quinoxaline scaffold, leading to the creation of polycyclic aromatic and heteroaromatic structures. Examples of complex heterocyclic systems synthesized from chloro-quinoxaline precursors include:

Pyrrolo[1,2-a]quinoxalines: These are often prepared through multi-step sequences that may involve an initial substitution at the C2 position followed by an intramolecular cyclization. nih.gov These compounds are investigated for their pharmacological activities. nih.gov

Imidazo[1,5-a]quinoxalines and Pyrazolo[1,5-a]quinoxalines: These fused systems have been evaluated for their ability to modulate biological pathways. nih.gov

Indolo[2,3-b]quinoxalines: These complex hybrids can be formed via cyclo-condensation reactions, sometimes utilizing precursors bearing a trifluoromethyl group to enhance the properties of the final molecule. nih.gov

Thiazolo[4,5-b]quinoxalines: These are synthesized by reacting 2,3-dichloroquinoxaline derivatives with thioureas, demonstrating the utility of chloro-quinoxalines in building sulfur-containing heterocyclic systems. researchgate.net

The table below summarizes the key synthetic transformations involving 2-chloroquinoxaline (B48734) derivatives as precursors.

Reaction TypeReagents/CatalystsBond FormedResulting Heterocyclic System Example
Nucleophilic Aromatic Substitution (SNAr)Amines, Alkoxides, ThiolsC-N, C-O, C-S2-Amino/Alkoxy/Thio-quinoxalines
Suzuki-Miyaura CouplingBoronic acids, Pd catalyst (e.g., Pd(PPh₃)₄)C-C2-Aryl-quinoxalines researchgate.net
Buchwald-Hartwig AminationAmines, Pd catalystC-NPiperazinyl-pyrrolo[1,2-a]quinoxalines rsc.org
Cyclocondensationo-Phenylenediamines, ThioureasMultipleIndolo[2,3-b]quinoxalines, Thiazolo[4,5-b]quinoxalines nih.govresearchgate.net

Building Blocks for Organic Functional Materials (e.g., Organic Semiconductors, Electroluminescent Materials)

The distinct electronic properties of this compound make it a highly attractive building block for the design and synthesis of organic functional materials. Quinoxaline itself is a π-deficient aromatic heterocycle, which means it has a natural tendency to accept electrons. nih.gov This characteristic is significantly amplified by the presence of the strongly electron-withdrawing chloro and trifluoromethyl groups. This potent combination results in molecules with low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, a critical requirement for efficient electron transport (n-type) materials. nih.govrsc.org

Organic Semiconductors: In the field of organic electronics, there is a high demand for stable and efficient n-type semiconductors to complement p-type materials in devices like organic field-effect transistors (OFETs) and organic solar cells (OSCs). Quinoxaline-based materials are promising candidates for these applications. nih.gov Research on quinoxalineimides (QI) has demonstrated that the introduction of chlorine atoms onto the quinoxaline framework effectively lowers the LUMO level and can lead to improved charge transport properties. nih.govrsc.org Chlorinated quinoxalineimide derivatives have exhibited electron mobilities as high as 7.1 × 10⁻³ cm² V⁻¹ s⁻¹, a significant performance for organic semiconductors. nih.govrsc.org The incorporation of a 5-(trifluoromethyl) group, in addition to the 2-chloro substituent, is expected to further enhance these n-type characteristics by further lowering the LUMO energy and potentially influencing molecular packing in the solid state to facilitate efficient charge transport.

Electroluminescent Materials: Quinoxaline derivatives are also utilized in the development of electroluminescent materials for organic light-emitting diodes (OLEDs). nih.gov They can function as electron-transporting layers, host materials for emissive dopants, or as part of the emissive molecule itself. The high electron affinity of the this compound unit helps in balancing charge injection and transport within an OLED device, which is crucial for achieving high efficiency and long operational lifetimes. By functionalizing the C2 position through cross-coupling reactions, the quinoxaline core can be integrated into larger π-conjugated systems where it acts as the electron-accepting part of a "push-pull" chromophore, allowing for the tuning of emission color and quantum efficiency.

The table below presents key properties of functional materials based on halogenated quinoxaline derivatives.

Material ClassDerivative TypeKey PropertyReported Value/Observation
Organic SemiconductorChlorinated Quinoxalineimide (QI-2Cl)Electron Mobility (µe)7.1 × 10⁻³ cm² V⁻¹ s⁻¹ nih.govrsc.org
Organic SemiconductorFluorinated/Chlorinated QIsFrontier Energy LevelsLUMO levels are downshifted, beneficial for n-type transport nih.govrsc.org
Polymer Solar CellsPoly[(thiophene)-alt-(6,7-difluoro-quinoxaline)] (PTQ10)Power Conversion Efficiency (PCE)Over 16% with Y6 acceptor nih.gov

Construction of Molecular Probes and Receptors

The quinoxaline scaffold is an excellent signaling unit (fluorophore) for the development of molecular probes and chemosensors due to its robust photophysical properties and synthetically accessible structure. mdpi.com These sensors are designed to detect specific analytes, such as metal cations or changes in pH, through a measurable change in their optical properties, typically fluorescence or color. nih.govresearchgate.net A typical chemosensor consists of a receptor unit, which selectively binds the target analyte, covalently linked to a signaling unit that reports the binding event.

This compound is an ideal platform for constructing such probes. The 2-chloro position serves as a convenient synthetic handle for attaching various receptor moieties via nucleophilic substitution or cross-coupling reactions. The quinoxaline ring system acts as the fluorophore, whose absorption and emission properties are sensitive to its electronic environment.

The general mechanism involves an intramolecular charge transfer (ICT) process. Upon binding of an analyte to the receptor, the electronic properties of the receptor unit change, which in turn modulates the ICT character of the entire molecule, leading to a change in the fluorescence signal (e.g., "turn-on," "turn-off," or a wavelength shift). The strong electron-withdrawing nature of the 5-(trifluoromethyl) group on the quinoxaline core can be used to tune the photophysical baseline of the sensor and enhance its sensitivity and selectivity towards target analytes.

While specific probes based on the this compound structure are part of ongoing research, numerous studies have successfully utilized the broader quinoxaline framework for sensing applications:

Metal Cation Detection: Quinoxaline derivatives have been developed as highly selective fluorescent and colorimetric sensors for various metal ions, including environmentally and biologically important ones like Hg²⁺, Ag⁺, Cu²⁺, Co²⁺, and Ni²⁺. nih.govresearchgate.netresearchgate.net

pH Sensing: Amino-functionalized quinoxalines have been designed as dual fluorescent and colorimetric probes that operate in aqueous media, showing distinct changes in their absorption and emission spectra in response to pH variations in the acidic range. mdpi.com

The table below lists examples of molecular probes built upon the quinoxaline scaffold.

Probe TypeTarget AnalyteSensing Mechanism
AcenaphtoquinoxalineHg²⁺Fluorescence "switch-off" nih.gov
AminoquinoxalinepHDual colorimetric and fluorescent response mdpi.com
Quinoxaline-hydrazinobenzothiazoleCu²⁺, Co²⁺, Ni²⁺, Hg²⁺Colorimetric and fluorescent detection researchgate.net
Quinoxaline DerivativeAg⁺Three-channel fluorescent-colorimetric sensing researchgate.net

Q & A

Basic Research Question

  • Mass Spectrometry (MS) : Exact mass (232.0015 g/mol) confirms molecular formula (C₉H₄ClF₃N₂) via DCI (Desorption Chemical Ionization) .
  • NMR : Structural elucidation of substituents (e.g., trifluoromethyl and chloro groups) via ¹H, ¹³C, and ¹⁹F NMR.
  • InChI Key : DSMMAQWRRJQVTQ-UHFFFAOYSA-N (unique identifier for databases) .

What advanced strategies improve low yields in halogenation reactions of quinoxalines?

Advanced Research Question
Contradictory yields (e.g., 22% vs. 87–91% in similar reactions ) highlight optimization opportunities:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Catalyst Screening : Base additives (e.g., pyridine) may reduce side reactions.
  • Temperature Control : Prolonged heating (16–24 hours) improves conversion in stubborn cases .

How can domino oxidative cyclization synthesize fused quinoxaline derivatives?

Advanced Research Question
A metal-free, I₂-promoted cascade reaction enables sp³ C-H functionalization. For example, reacting 1,2-diamines with indolium salts yields fused four-ring quinoxalines.
Key Steps :

Iodination : I₂ initiates C-H activation.

Oxidation and Annulation : Sequential steps form the quinoxaline core.

Applications : Resulting fluorophores are used in live-cell imaging .

What safety protocols are critical for handling this compound?

Basic Research Question

  • Hazards : Skin/eye irritation, respiratory toxicity .
  • Storage : Keep in cool (2–8°C), dry conditions away from light .
  • Emergency Measures : Use PPE (gloves, goggles), and neutralize spills with inert absorbents .

How can researchers evaluate the biological activity of trifluoromethyl-substituted quinoxalines?

Advanced Research Question

  • In Vitro Assays : Test antimicrobial, anticancer, or anti-inflammatory activity via cell viability (MTT assay) or enzyme inhibition studies.
  • Mechanistic Studies : Use fluorescence tagging (e.g., live-cell imaging ) or molecular docking to probe interactions with biological targets.
  • Case Studies : Derivatives like ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate serve as kinase inhibitor precursors .

How to address discrepancies in reported synthetic yields for analogous quinoxalines?

Advanced Research Question
Contradictions arise from variables like:

Factor Example Impact
Solvent THF vs. DCMPolar solvents enhance reactivity.
Catalyst Base (pyridine) vs. no baseReduces side reactions.
Reaction Time 4 hours vs. 16 hoursLonger durations improve yield .

What are common reactivity patterns of chloro and trifluoromethyl groups in quinoxalines?

Basic Research Question

  • Nucleophilic Substitution : Chloro groups react with amines/thiols (e.g., forming acetamide derivatives ).
  • Electrophilic Aromatic Substitution : Trifluoromethyl groups direct reactions to meta/para positions.
  • Reduction/Oxidation : Quinoxaline cores can be reduced to dihydro derivatives or oxidized to quinones .

How are quinoxaline derivatives applied in fluorophore development?

Advanced Research Question
Fused quinoxalines (e.g., 8,9-dichloro-5,12-dihydroquinolinoquinoxaline) exhibit strong photophysical properties:

  • Live-Cell Imaging : High quantum yield and photostability enable tracking cellular processes .
  • Design Principles : Electron-withdrawing groups (Cl, CF₃) enhance fluorescence intensity and Stokes shift.

How to design stability studies for this compound under varying conditions?

Advanced Research Question

  • Thermal Stability : Monitor decomposition via TGA/DSC at 25–250°C.
  • Photostability : Expose to UV light and track degradation by HPLC.
  • Hydrolytic Stability : Test in buffers (pH 1–14) to identify labile bonds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.